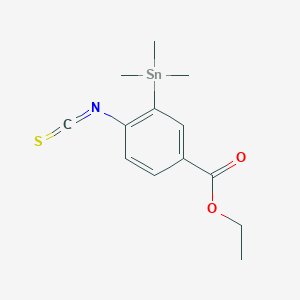
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate is a chemical compound with the molecular formula C12H15NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trimethylstannyl group (-Sn(CH3)3) attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate typically involves the reaction of 4-isothiocyanato-3-(trimethylstannyl)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include moderate heating and the use of a solvent such as dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process can be scaled up by employing larger reaction vessels and automated systems to control temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or thioureas.
Substitution: The trimethylstannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The trimethylstannyl group may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables, with potential chemopreventive effects.
Benzyl isothiocyanate: Exhibits antimicrobial and anticancer activities.
Uniqueness
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate is unique due to the presence of the trimethylstannyl
Properties
CAS No. |
684215-37-0 |
|---|---|
Molecular Formula |
C13H17NO2SSn |
Molecular Weight |
370.06 g/mol |
IUPAC Name |
ethyl 4-isothiocyanato-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C10H8NO2S.3CH3.Sn/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14;;;;/h3-5H,2H2,1H3;3*1H3; |
InChI Key |
FVRQSXIMARWVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=C=S)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















